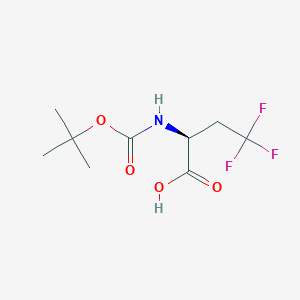
4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of arylamidoximes with n-butanal, followed by oxidation. A common method includes the cyclocondensation of arylamidoximes with n-butanal to form 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is then oxidized using manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: The aniline moiety allows for electrophilic substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of the dihydro-oxadiazole intermediate.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: The major product is the fully oxidized 1,2,4-oxadiazole ring.
Substitution: Depending on the substituents introduced, various derivatives of the aniline moiety can be obtained.
Scientific Research Applications
4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. For instance, it has shown inhibitory potency against enzymes like carbonic anhydrase and histone deacetylase .
Comparison with Similar Compounds
Pleconaril: An anti-infective agent containing a 1,2,4-oxadiazole nucleus.
Oxolamine: An anti-inflammatory compound with a similar heterocyclic structure.
Prenoxdiazine: Used as a cough suppressant, also featuring a 1,2,4-oxadiazole ring.
Uniqueness: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its propyl group and aniline moiety contribute to its distinct properties compared to other 1,2,4-oxadiazole derivatives.
Properties
IUPAC Name |
4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWSNXRAUNOMAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603802 |
Source


|
| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-76-8 |
Source


|
| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
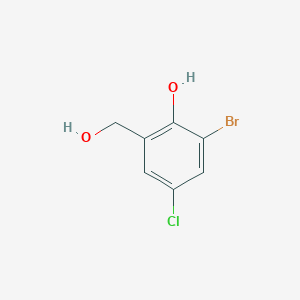
![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)
![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)
![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)
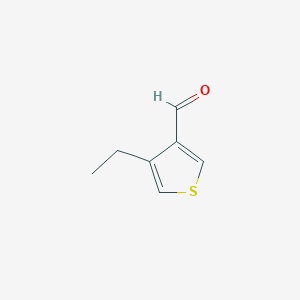
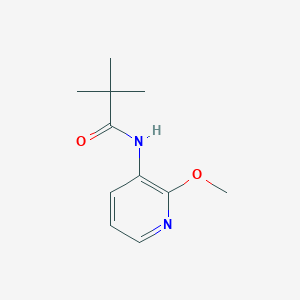
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)
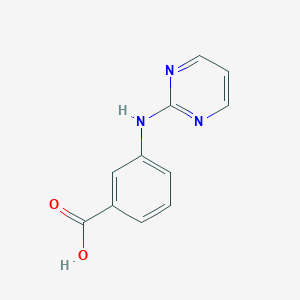
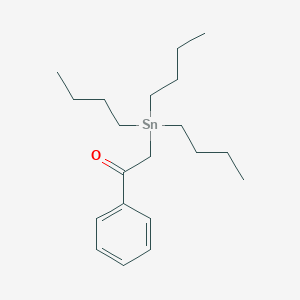

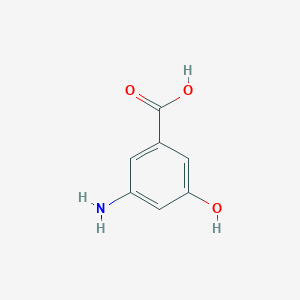
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)

